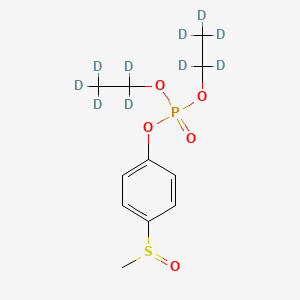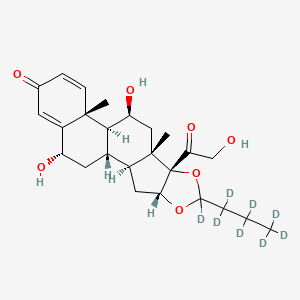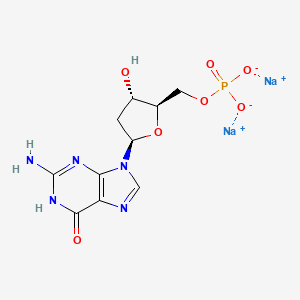
Prednisone-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prednisone-d8, also known as deuterium-labeled prednisone, is a synthetic corticosteroid. It is structurally similar to prednisone but contains deuterium atoms instead of hydrogen. This modification makes it a valuable tool in pharmacokinetic studies and drug metabolism research due to its stability and traceability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of prednisone-d8 involves the incorporation of deuterium into the prednisone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in prednisone with deuterium using deuterated solvents and catalysts.
Deuterated Reagents: Using deuterated reagents in the synthesis of prednisone can introduce deuterium atoms at specific positions in the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process includes:
Catalytic Exchange: Utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the exchange reaction.
Purification: Post-reaction purification steps, including chromatography, to isolate and purify this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Prednisone-d8 undergoes various chemical reactions similar to prednisone, including:
Oxidation: this compound can be oxidized to form prednisolone-d8.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Deuterated solvents such as deuterated chloroform (CDCl3) and deuterated methanol (CD3OD).
Major Products:
Prednisolone-d8: Formed through oxidation.
Alcohol Derivatives: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Prednisone-d8 is extensively used in scientific research due to its unique properties:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of prednisone in the body.
Drug Metabolism Research: Helps in understanding the metabolic stability and biotransformation of corticosteroids.
Biological Studies: Used in studies related to immunosuppression and anti-inflammatory effects.
Industrial Applications: Employed in the development of new corticosteroid drugs and formulations.
Wirkmechanismus
Prednisone-d8 exerts its effects through mechanisms similar to prednisone:
Glucocorticoid Receptor Binding: this compound binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex.
Gene Regulation: The complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA, regulating the transcription of target genes.
Anti-inflammatory and Immunosuppressive Effects: These actions result in the suppression of inflammatory responses and modulation of immune function.
Vergleich Mit ähnlichen Verbindungen
Prednisolone-d8: A deuterium-labeled version of prednisolone, another corticosteroid.
Hydrocortisone-d8: Deuterium-labeled hydrocortisone, used for similar research purposes.
Uniqueness of Prednisone-d8:
Stability: The incorporation of deuterium enhances the stability of this compound, making it more resistant to metabolic degradation.
Traceability: Deuterium labeling allows for precise tracking in pharmacokinetic and metabolic studies, providing detailed insights into drug behavior.
Eigenschaften
Molekularformel |
C21H26O5 |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
(6S,8S,9S,10R,13S,14S,17R)-2,4,6,9,12,12-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-17-hydroxy-10,13-dimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i3D,5D,9D,10D2,11D2,18D/t3-,14-,15-,18+,19-,20-,21- |
InChI-Schlüssel |
XOFYZVNMUHMLCC-VBMKQEIHSA-N |
Isomerische SMILES |
[H][C@@]1(C[C@H]2[C@@H]3CC[C@@]([C@]3(C(C(=O)[C@@]2([C@@]4(C1=C(C(=O)C(=C4)[2H])[2H])C)[2H])([2H])[2H])C)(C(=O)C([2H])([2H])O)O)[2H] |
Kanonische SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















